molecular formula C9H13ClFN B2918167 (3Ar,6aR)-6a-ethynyl-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole;hydrochloride CAS No. 2402789-03-9

(3Ar,6aR)-6a-ethynyl-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole;hydrochloride

Cat. No. B2918167
CAS RN: 2402789-03-9
M. Wt: 189.66
InChI Key: PDJHVEQSYPCNHU-OZZZDHQUSA-N
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of the fundamental structures seen in larger biological molecules like heme, a component of hemoglobin .


Synthesis Analysis

There are several methods for the synthesis of pyrrole compounds. One common method is the Paal-Knorr Synthesis, where a 1,4-diketone is heated with ammonia or primary amines . Another method is the Van Leusen reaction, where tosylmethyl isocyanide (TosMIC) reacts with a compound containing an α,β-unsaturated carbonyl compound .


Molecular Structure Analysis

The pyrrole molecule consists of a five-membered ring, which includes four carbon atoms and one nitrogen atom. The unique structure of pyrrole is characterized by the conjugation of the lone pair of electrons on the nitrogen atom with the pi electrons of the ring .


Chemical Reactions Analysis

Pyrrole is known to undergo various chemical reactions. It can undergo electrophilic substitution reactions, more commonly at the C-2 position . Pyrrole can also react with acids to form a crystalline hydrochloride .


Physical And Chemical Properties Analysis

Pyrrole is a colorless liquid at room temperature and has a boiling point of 131°C . It is sparingly soluble in water but dissolves in ethanol and ether . The compound is also known to be sensitive to light and air .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized using techniques like X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS. This process involves hydride transfer from Et3SiH to carbenium ions (reduction reaction) (Murthy et al., 2017).

Structural Investigations

  • Structural investigations of related compounds have been conducted using various spectroscopic techniques, revealing insights into bond angles and shifts, and confirming their solid-state structures (Ilter et al., 2007).

Chemosensory Applications

  • Derivatives of this compound have been shown to be effective in sensing specific ions like fluoride, demonstrating significant colorimetric and fluorescent changes useful in real-time applications (Lin et al., 2007).

Hydrolytic Behavior

  • The hydrolytic behavior of dextran-bound anticancer agents related to this compound has been studied, showing the impact of the macromolecular chain on the release rate of the polymer-bound drugs (Móra & Pató, 1990).

Fluorescent Properties

  • Fluorophores based on pyrrole/polycyclic aromatic unit hybrids, related to this compound, have been developed, exhibiting high quantum efficiency and influenced emission properties (Li et al., 2010).

Potential in Cancer Treatment

  • This compound's derivatives have shown potential in forming stable complexes with human alpha9 nicotinic acetylcholine receptor antagonists, suggesting possibilities in anti-cancer drug development (Murthy et al., 2017).

Antibacterial Activity

  • Derivatives of this compound have been synthesized and evaluated for their antibacterial activity, showing significant effectiveness against various microorganisms (Prasad et al., 2017).

Mechanism of Action

The mechanism of action of pyrrole compounds can vary greatly depending on their structure and the functional groups they contain. Many biologically active molecules contain a pyrrole ring, and these compounds can have a wide range of biological activities .

Safety and Hazards

Pyrrole is flammable and can cause serious eye damage . It is harmful if inhaled and toxic if swallowed . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions in the study and application of pyrrole compounds are vast. Researchers are continually exploring this scaffold to its maximum potential against several diseases or disorders . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

properties

IUPAC Name

(3aR,6aR)-6a-ethynyl-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-2-8-4-3-5-9(8,10)7-11-6-8;/h1,11H,3-7H2;1H/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJHVEQSYPCNHU-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CCCC1(CNC2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@]12CCC[C@@]1(CNC2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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